![molecular formula C16H14N2O B11864610 (7-Methylimidazo[1,2-a]pyridin-3-yl)(p-tolyl)methanone CAS No. 853334-56-2](/img/structure/B11864610.png)
(7-Methylimidazo[1,2-a]pyridin-3-yl)(p-tolyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7-Methylimidazo[1,2-a]pyridin-3-yl)(p-tolyl)methanone is a heterocyclic aromatic compound that features both an imidazo[1,2-a]pyridine and a tolyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (7-Methylimidazo[1,2-a]pyridin-3-yl)(p-tolyl)methanone typically involves the condensation of 7-methylimidazo[1,2-a]pyridine with p-tolylmethanone under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst such as a Lewis acid to facilitate the formation of the desired product. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the compound. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, appropriate solvents, and catalysts.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Amino derivatives, thio derivatives.
科学的研究の応用
(7-Methylimidazo[1,2-a]pyridin-3-yl)(p-tolyl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (7-Methylimidazo[1,2-a]pyridin-3-yl)(p-tolyl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core structure and exhibit similar chemical properties and reactivity.
Tolyl derivatives: Compounds containing the tolyl group, which can influence the compound’s reactivity and biological activity.
Uniqueness: (7-Methylimidazo[1,2-a]pyridin-3-yl)(p-tolyl)methanone is unique due to the combination of the imidazo[1,2-a]pyridine and tolyl groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes the compound a valuable tool in various fields of research.
特性
CAS番号 |
853334-56-2 |
|---|---|
分子式 |
C16H14N2O |
分子量 |
250.29 g/mol |
IUPAC名 |
(7-methylimidazo[1,2-a]pyridin-3-yl)-(4-methylphenyl)methanone |
InChI |
InChI=1S/C16H14N2O/c1-11-3-5-13(6-4-11)16(19)14-10-17-15-9-12(2)7-8-18(14)15/h3-10H,1-2H3 |
InChIキー |
MNYPUXIBQILKNB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN=C3N2C=CC(=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


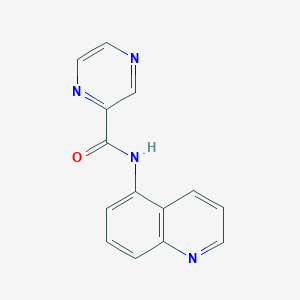
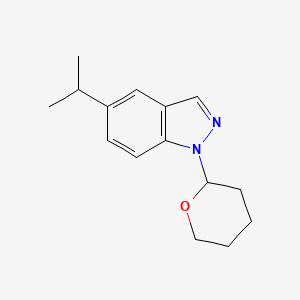
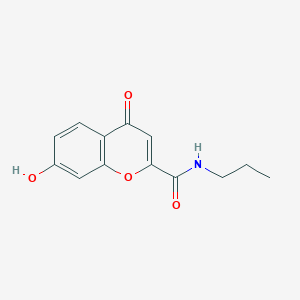
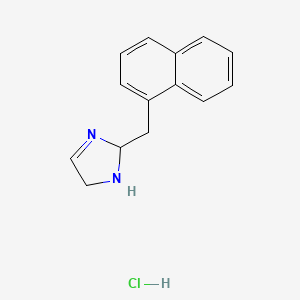
![1'-Ethyl-1'H-spiro[piperidine-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B11864549.png)


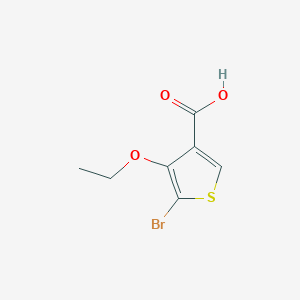
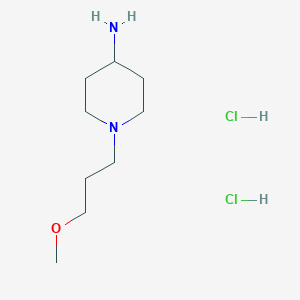

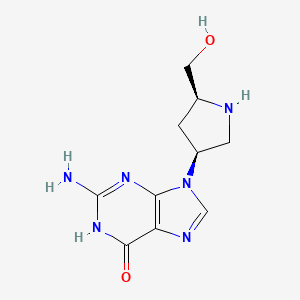
![6-Chloro-8-methyl-7-vinyl-[1,3]dioxolo[4,5-g]quinoline](/img/structure/B11864588.png)
![7-Bromo-2-ethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11864601.png)

